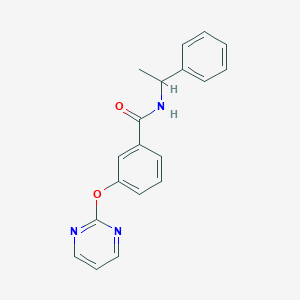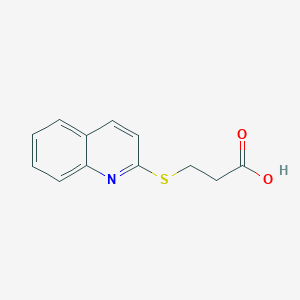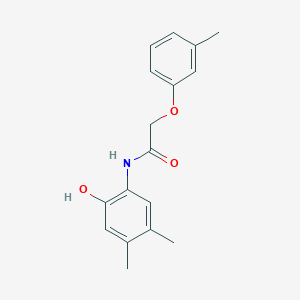
N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to "N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide" often involves multi-step reactions including condensation, cyclization, and functional group transformations. For example, the design and synthesis of an orally active histone deacetylase inhibitor highlighted complex synthetic pathways involving selective inhibitions and biological evaluations (Zhou et al., 2008). These processes typically require precise control of reaction conditions to achieve the desired product selectively and with high yield.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives and pyrimidine-containing compounds is critical for understanding their chemical behavior and potential biological activity. For instance, studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide detailed insights into the intermolecular interactions and the stability of these compounds (Saeed et al., 2020). Such analyses are essential for rational drug design, allowing for the prediction of compound behavior in biological systems.
Chemical Reactions and Properties
Benzamide derivatives and pyrimidine-based compounds undergo a variety of chemical reactions, including N-acylation and carbonylative synthesis, to introduce functional groups that modulate their physical, chemical, and biological properties (Katoh et al., 1996; Fu et al., 2019). These reactions are fundamental for the development of new compounds with potential therapeutic applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the introduction of pyrimidine and benzamide moieties can affect the solubility and thermal stability of these compounds, which is crucial for their application in drug development and other fields (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the compound. Studies on similar compounds show that the presence of benzamide and pyrimidine groups can significantly affect their binding affinity to biological targets and their overall biological activity (Saeed et al., 2015).
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Treatment
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, has been identified as a selective histone deacetylase (HDAC) inhibitor. It exhibits potential as an anticancer drug by blocking cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. This compound is orally bioavailable and has demonstrated significant antitumor activity in vivo, having entered clinical trials (Zhou et al., 2008).
Chemical Analysis and Separation Techniques
The compound's derivatives have been explored for nonaqueous capillary electrophoretic separation, highlighting its relevance in analytical chemistry. Specifically, the study developed a method for the separation of imatinib mesylate and related substances, offering a promising approach for quality control and the analysis of complex pharmaceutical mixtures (Ye et al., 2012).
Predicting Chemical Transformations
Research using tandem mass spectrometry predicted the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, including N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide. This study provided insights into potential reaction centers within the molecule, offering a foundation for understanding and predicting its behavior in various chemical environments (Wang et al., 2006).
Anti-Tubercular Scaffold Development
Another study focused on the synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings underscore the compound's potential as a backbone for developing new anti-tubercular agents, emphasizing its role in addressing global health challenges related to tuberculosis (Nimbalkar et al., 2018).
Inhibition of Nitric Oxide Production
New benzamide derivatives, including those structurally related to N-(1-phenylethyl)-3-(2-pyrimidinyloxy)benzamide, were isolated from natural sources and demonstrated potent inhibition of nitric oxide production in microglia cells. This activity suggests potential applications in the development of therapies for conditions associated with excessive nitric oxide production (Kim et al., 2009).
properties
IUPAC Name |
N-(1-phenylethyl)-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14(15-7-3-2-4-8-15)22-18(23)16-9-5-10-17(13-16)24-19-20-11-6-12-21-19/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJMEQVGFWBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![1-butyl-8-nitrochromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5517952.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)

![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)

![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)

